molecular formula C19H18N4O2S B603190 5-amino-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one CAS No. 1676097-27-0

5-amino-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B603190
CAS No.: 1676097-27-0
M. Wt: 366.4g/mol
InChI Key: GQZZZYIFWVVOIP-UHFFFAOYSA-N
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Description

5-amino-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features multiple heterocyclic rings, including oxazole, thiazole, and pyrrole. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the oxazole and thiazole rings, followed by their integration into the pyrrole structure. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate cyclization and condensation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

5-amino-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-amino-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This can lead to a range of biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one stands out due to its unique combination of heterocyclic rings, which may confer distinct biological and chemical properties not found in other compounds. This makes it a valuable target for further research and development .

Properties

CAS No.

1676097-27-0

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4g/mol

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C19H18N4O2S/c1-11-14(12(2)25-22-11)8-23-9-16(24)17(18(23)20)19-21-15(10-26-19)13-6-4-3-5-7-13/h3-7,10,20,24H,8-9H2,1-2H3

InChI Key

GQZZZYIFWVVOIP-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)CN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O

Origin of Product

United States

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